molecular formula C20H14N4O4 B6107810 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide

Número de catálogo B6107810
Peso molecular: 374.3 g/mol
Clave InChI: JTRPLBUOYCWXPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. JMJD3 is a member of the Jumonji C domain-containing (JmjC) family of histone demethylases, which play a critical role in regulating gene expression by removing methyl groups from lysine residues on histone proteins. GSK-J4 has been shown to have potential therapeutic applications in a variety of disease states, including cancer, inflammation, and neurodegeneration.

Mecanismo De Acción

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide exerts its effects by inhibiting the activity of the histone demethylase JMJD3. JMJD3 plays a critical role in regulating gene expression by removing methyl groups from lysine residues on histone proteins. By inhibiting the activity of JMJD3, this compound prevents the demethylation of histones, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the specific disease state being studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage. In neurons, this compound has been shown to reduce the accumulation of beta-amyloid plaques, suggesting that it may have potential as a disease-modifying therapy for Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide is its potency and selectivity for JMJD3. This allows researchers to specifically target the activity of JMJD3 without affecting other histone demethylases. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.

Direcciones Futuras

There are several future directions for research on N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of JMJD3, which may have improved efficacy in vivo. Another area of interest is the development of drug delivery systems that can improve the bioavailability and half-life of this compound in vivo. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various disease states.

Métodos De Síntesis

The synthesis of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide involves a multi-step process that begins with the preparation of the intermediate 2-methyl-5-(4-nitrophenyl)oxazole. This intermediate is then coupled with 2-aminopyridine to form the key intermediate 2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide, which is subsequently purified and characterized.

Aplicaciones Científicas De Investigación

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide has been extensively studied in preclinical models of disease, and has shown promising results in a variety of applications. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy, suggesting that it may have potential as an adjuvant therapy.
Inflammation is another area where this compound has shown promise. In preclinical models of inflammatory disease, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage. This suggests that this compound may have potential as a treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Finally, this compound has also been studied in the context of neurodegenerative disease. In preclinical models of Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. This suggests that this compound may have potential as a disease-modifying therapy for Alzheimer's disease.

Propiedades

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c1-12-4-5-14(20-23-18-17(28-20)3-2-10-21-18)11-16(12)22-19(25)13-6-8-15(9-7-13)24(26)27/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRPLBUOYCWXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.